molecular formula C20H24N2O4 B3178651 Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate CAS No. 69641-93-6

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Cat. No.: B3178651
CAS No.: 69641-93-6
M. Wt: 356.4 g/mol
InChI Key: XJRBANJUKBOCLR-UHFFFAOYSA-N
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Description

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate is an organic compound with the molecular formula C20H24N2O4. It is a derivative of bipyridine, a heterocyclic compound that consists of two pyridine rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 2,2’-bipyridine-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylic acid derivatives, while reduction can produce bipyridine alcohols .

Scientific Research Applications

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibutyl 2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 2,2’-bipyridine-4,4’-dicarboxylate is unique due to its butyl ester groups, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

butyl 2-(4-butoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-5-11-25-19(23)15-7-9-21-17(13-15)18-14-16(8-10-22-18)20(24)26-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRBANJUKBOCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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